molecular formula C16H11ClN4O4S B2508735 5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 898410-78-1

5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No. B2508735
M. Wt: 390.8
InChI Key: FTPJJCKAIGRZNP-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide” is an investigational substance . It has a molecular formula of C15H20ClNO4 and a molecular weight of 313.777 .

Scientific Research Applications

Biochemical Applications

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their biochemical applications, including their role as sulfhydryl group detectors in biological materials. This is based on the ability of aromatic disulfides, related to oxadiazole structures, to react with sulfhydryl groups, indicating potential for biochemical assays and studies related to enzyme function and oxidative stress in cells (Ellman, 1959).

Antimicrobial and Cytotoxic Properties

Oxadiazoles have been synthesized and tested for their antimicrobial properties, indicating potential use in developing new antimicrobial agents. For example, certain 1,3,4-oxadiazole derivatives showed significant cytotoxic properties, suggesting their potential as lead compounds in cancer therapy (Mutchu et al., 2018).

Materials Science and Corrosion Inhibition

In materials science, oxadiazole derivatives have been explored for their corrosion inhibition properties. Studies on mild steel dissolution control in corrosive media have shown that oxadiazole compounds can serve as effective corrosion inhibitors, which is crucial for protecting industrial materials and infrastructure (Kalia et al., 2020).

Pharmacological Research

In pharmacology, nitrobenzamide derivatives have been studied for their roles as antitumor agents and apoptosis inducers. Research into specific nitrobenzamide compounds has revealed their ability to induce apoptosis in cancer cells, highlighting their potential in cancer therapy (Zhang et al., 2005).

properties

IUPAC Name

5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-26-13-5-3-2-4-10(13)15-19-20-16(25-15)18-14(22)11-8-9(17)6-7-12(11)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPJJCKAIGRZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

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